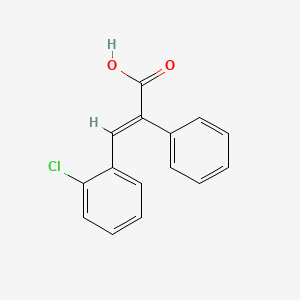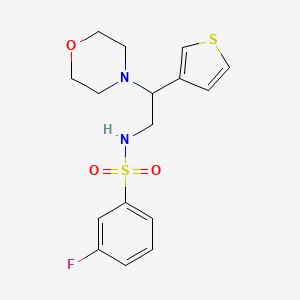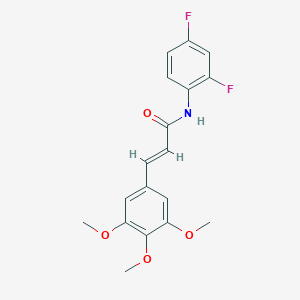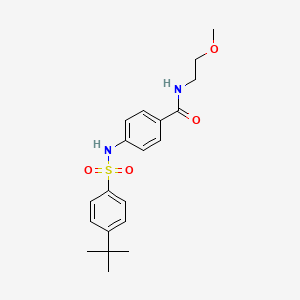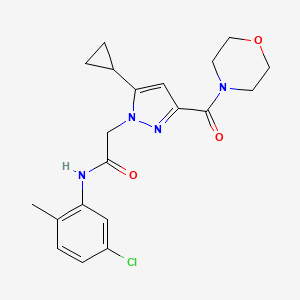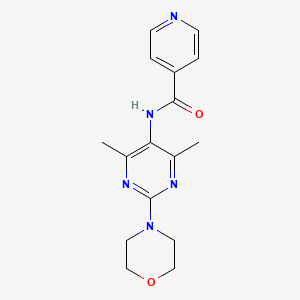
5-bromo-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)furan-2-carboxamide is a chemical compound with the molecular formula C14H16BrNO4 . It contains a total of 33 bonds, including 20 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 2 double bonds, 10 aromatic bonds, 2 five-membered rings, 1 hydrazone, and 2 furanes .
Synthesis Analysis
The synthesis of this compound involves the formation of multiple bonds, including double and aromatic bonds. The structure also includes two furane rings, which are five-membered rings containing an oxygen atom .Molecular Structure Analysis
The molecular structure of this compound includes a total of 33 bonds, 20 of which are non-H bonds. It also contains 12 multiple bonds, 3 rotatable bonds, and 2 double bonds. The structure includes 10 aromatic bonds, indicating the presence of aromatic rings in the structure. Additionally, the structure contains 2 five-membered rings, 1 hydrazone, and 2 furanes .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the various bonds present in its structure. This includes the potential for reactions involving the double bonds, aromatic bonds, and the hydrazone present in the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. The presence of multiple bonds, aromatic bonds, and furane rings would likely influence its reactivity and stability .科学的研究の応用
Synthesis and Properties of Furan Derivatives
Synthesis of Antiprotozoal Agents : Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines were synthesized, showing significant antiprotozoal activity, including strong DNA affinities. These compounds demonstrated excellent in vivo activity in trypanosomal models, highlighting their potential as therapeutic agents (Ismail et al., 2004).
Conversion of Biomass to Furan Derivatives : A review on the conversion of plant biomass to various furan derivatives including 5-hydroxymethylfurfural (HMF) and its derivatives, emphasizing their potential as alternative feedstocks for the chemical industry. This showcases the role of furan derivatives in sustainable chemistry and material science (Chernyshev et al., 2017).
Catalytic Applications and Biofuel Production
Hydrogenolysis of Hydroxymethylfurfural : Studies on the catalytic hydrogenolysis of hydroxymethylfurfural over palladium catalysts in alcoholic solutions aimed at synthesizing 2,5-dimethylfuran, a potential transportation fuel enhancer. This highlights the catalytic conversion processes of furan derivatives for sustainable fuel production (Maat et al., 2009).
Catalytic Reduction of Furanic Compounds : A detailed review of the catalytic reduction of biomass-derived furanic compounds with hydrogen, showing various pathways to convert furfural or HMF into valuable chemicals and fuels. This underscores the versatility and potential of furan derivatives in renewable energy and chemical production (Nakagawa et al., 2013).
将来の方向性
The future directions for research on this compound could include further analysis of its synthesis, exploration of its potential reactions, and investigation of its mechanism of action. Additionally, more detailed studies could be conducted to determine its physical and chemical properties, as well as any potential safety hazards associated with its use .
特性
IUPAC Name |
5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO4/c1-7-5-9(8(2)18-7)10(16)6-15-13(17)11-3-4-12(14)19-11/h3-5,10,16H,6H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOJTNZOZQEZPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C2=CC=C(O2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

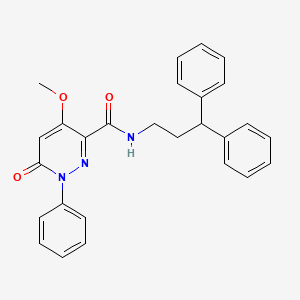


![{[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile](/img/structure/B2639504.png)
![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2639505.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one](/img/structure/B2639508.png)
